N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Description
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoylphenyl group at position 2, and a 5-nitrothiophene-2-carboxamide moiety at the para position of the phenyl ring. This structure combines sulfonamide and carboxamide pharmacophores, which are commonly associated with antibacterial and anticancer activities .
Propriétés
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQKTVQYYQGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
is a compound with a versatile thiadiazole ring that has been widely studied in medicinal chemistry. Here is an overview of its mechanism of action:
Target of Action
Thiadiazole-containing compounds are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring.
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes and exert a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models.
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Result of Action
Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models.
Comparaison Avec Des Composés Similaires
Structural Analogues in the Sulfonamide Class
Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Structural Differences :
- Activity :
| Compound | Thiadiazole Substituent | Phenyl Ring Substituent | Bioactivity |
|---|---|---|---|
| Target Compound | 5-Ethyl | 5-Nitrothiophene-2-carboxamide | Potential antibacterial |
| Sulfamethizole | 5-Methyl | Sulfonamide | Antibacterial (UTIs) |
Nitrothiophene Carboxamide Derivatives
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, )
- Structural Differences :
- Replaces the sulfamoylphenyl group with a 4-phenylthiazole ring.
- Retains the 5-nitrothiophene-carboxamide moiety.
- Synthesis :
- Purity/Activity :
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Structural Differences :
- Features a 3,5-difluorophenyl-thiazole group instead of sulfamoylphenyl.
- Synthesis :
- Activity: Potent inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .
Thiadiazole-Based Anticancer Agents
1,3,4-Thiadiazole Derivatives ()
- Structural Differences :
- Lack nitrothiophene-carboxamide; instead, incorporate hydrazine-carbothioamide or oxadiazole-thione groups.
- Activity :
- Synthesis :
| Compound | Core Structure | IC50 (HepG-2) | Synthesis Yield |
|---|---|---|---|
| Target Compound | Thiadiazole-carboxamide | N/A | N/A |
| Compound 7b () | Thiadiazole-hydrazine | 1.61 µg/mL | ~75% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
